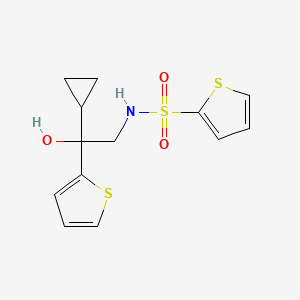![molecular formula C19H15N5O3S B2912956 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one CAS No. 1251579-48-2](/img/structure/B2912956.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a complex organic compound that features a benzoxazole ring, a pyridine ring, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate nitrile.
Formation of the Azetidine Ring: The azetidine ring can be synthesized by the reaction of an appropriate amine with an epoxide.
Coupling Reactions: The final compound is formed by coupling the benzoxazole, oxadiazole, and azetidine intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can undergo various types of chemical reactions:
Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one depends on its specific application:
Antibacterial and Antifungal Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or protein synthesis.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways.
Electronic Applications: The compound’s photophysical properties make it suitable for use in OLEDs and other electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(diethylamino)-3-(benzoxazol-2-yl)coumarin (DABOC)
- 3-(benzoxazol-2-yl)benzo[5,6]coumarin (BOBC)
- 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is unique due to its combination of three different heterocyclic rings, which imparts unique chemical and physical properties
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-16(11-28-19-21-14-3-1-2-4-15(14)26-19)24-9-13(10-24)18-22-17(23-27-18)12-5-7-20-8-6-12/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIVYANILKLQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-(dimethylamino)-N-[6-oxo-2-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazin-7-yl]but-2-enamide](/img/structure/B2912878.png)



![Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate](/img/structure/B2912884.png)
![1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2912885.png)
![3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2912886.png)
![2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2912888.png)
![N-(3-acetamidophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2912890.png)


![ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate](/img/structure/B2912895.png)
![3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2912896.png)
